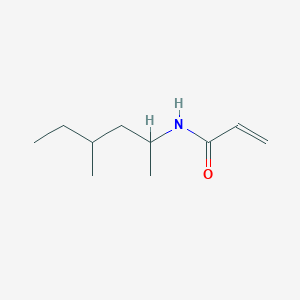

N-(4-methylhexan-2-yl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylhexan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-5-8(3)7-9(4)11-10(12)6-2/h6,8-9H,2,5,7H2,1,3-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUINFQIUQSHRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methylhexan 2 Yl Prop 2 Enamide and Analogues

Direct Amidation and Acylation Routes

Direct methods involving the formation of an amide bond between an amine and a carboxylic acid or its derivatives are the most straightforward approaches to N-(4-methylhexan-2-yl)prop-2-enamide.

N-Acylation Reactions with Acryloyl Halides

A widely employed and efficient method for the synthesis of N-substituted acrylamides is the N-acylation of a primary or secondary amine with an acryloyl halide, typically acryloyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a hydrogen halide. A base, such as triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen halide byproduct and drive the reaction to completion. academie-sciences.fr

The general procedure for the synthesis of N-alkyl acrylamides via this route involves dissolving the N-alkyl amine (e.g., 4-methylhexan-2-amine) and a base like anhydrous triethylamine in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM). academie-sciences.fr The solution is cooled, typically to 0°C, before the slow, dropwise addition of acryloyl chloride. academie-sciences.fr After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete conversion. academie-sciences.fr

The steric hindrance around the nitrogen atom of the secondary amine, as in the case of 4-methylhexan-2-amine, can influence the reaction rate and yield. However, this method is generally robust and applicable to a wide range of secondary N-alkyl acrylamides. academie-sciences.fr

Table 1: Synthesis of N-Alkyl Acrylamides via N-Acylation with Acryloyl Chloride

| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Secondary N-Alkyl Amine (General) | Triethylamine | Dichloromethane | 0 to RT | Overnight | Good | academie-sciences.fr |

| Ethanolamines | Triethylamine | Acetonitrile/THF | Low Temp. | - | <60 | researchgate.net |

Coupling Reactions Involving Prop-2-enoic Acid Derivatives

Direct condensation of prop-2-enoic acid (acrylic acid) with 4-methylhexan-2-amine presents a more atom-economical approach, avoiding the use of highly reactive and corrosive acyl halides. However, this reaction is thermodynamically unfavorable and requires the use of coupling agents or catalysts to activate the carboxylic acid and facilitate amide bond formation.

Various coupling reagents developed for peptide synthesis can be applied here. These reagents activate the carboxyl group of acrylic acid, making it more susceptible to nucleophilic attack by the amine. While specific examples for N-(4-methylhexan-2-yl)prop-2-enamide are not detailed in the literature, analogous reactions with other aliphatic amines have been successfully carried out.

Advanced Catalytic Approaches

Modern organic synthesis has seen the development of sophisticated catalytic systems that offer alternative and often milder or more selective routes to amide bond formation.

Transition-Metal-Catalyzed Transformations for N-Substituted Prop-2-enamides

Transition metals, particularly palladium and rhodium, have been extensively used to catalyze the formation of C-N bonds, including the amide linkage.

A powerful strategy for forming C-N bonds is the transition-metal-catalyzed insertion of a carbene into an N-H bond of an amine. Rhodium(II) complexes, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are particularly effective catalysts for this transformation. organic-chemistry.org The reaction involves the decomposition of a diazo compound in the presence of the catalyst to generate a rhodium-carbene intermediate, which then reacts with the amine.

For the synthesis of analogs of N-(4-methylhexan-2-yl)prop-2-enamide, this method would typically involve a diazo precursor of the acryloyl group. While challenging, this approach offers a unique disconnection for amide synthesis. Research has shown that rhodium(II)-catalyzed N-H insertion is effective for a range of aliphatic amines, including sterically hindered secondary amines. acs.org For instance, the reaction of diazoesters with dicyclohexylamine (B1670486) has been reported to give the corresponding N-H insertion product in high yield. acs.org

Recent advancements have demonstrated that these reactions can be performed under solvent-free mechanochemical conditions, offering a more sustainable and efficient alternative to traditional solution-based methods. organic-chemistry.org These conditions have been shown to be superior in terms of both reaction time and yield for the synthesis of α-amino esters from diazoesters and anilines. organic-chemistry.orgacs.org

Table 2: Rhodium-Catalyzed N-H Insertion with Aliphatic Amines

| Amine Substrate | Diazo Compound | Catalyst | Conditions | Yield (%) | Reference |

| Dicyclohexylamine | Dimethyl diazomalonate | Rh₂(OAc)₄ | Solution | 85 | acs.org |

| 2,2,6,6-Tetramethylpiperidine | Dimethyl diazomalonate | Rh₂(OAc)₄ | Solution | 38 | acs.org |

| p-Toluidine | Aryldiazoester | Rh₂(OAc)₄ | Mechanochemical | 89 | acs.org |

| Various Benzylamines | Ethyl diazoacetate | Mb(H64G,V68A) | Biocatalytic | 60-89 | nih.gov |

Palladium catalysis offers versatile strategies for amide synthesis through the cleavage and formation of C-O and C-N bonds. One such approach is transamidation, where an existing amide is converted into a new one by reaction with a different amine. Palladium catalysts can facilitate the cleavage of the typically robust amide C-N bond, allowing for the exchange of the amine component. nih.gov This method is particularly useful for the late-stage modification of complex molecules. While direct application to the synthesis of N-(4-methylhexan-2-yl)prop-2-enamide from a simpler acrylamide (B121943) has not been specifically reported, the methodology has been successfully applied to the transamidation of secondary aliphatic amides. researchgate.net

Organocatalytic Strategies in Enamide Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. In the context of enamide synthesis, organocatalysts can play a crucial role in activating substrates and controlling stereoselectivity. While direct organocatalytic formation of the amide bond in N-(4-methylhexan-2-yl)prop-2-enamide from acrylic acid and 4-methylhexan-2-amine is an area of ongoing research, existing organocatalytic methods for related transformations provide a conceptual framework.

One relevant approach is the use of chiral secondary amines, such as proline and its derivatives, to catalyze reactions via enamine intermediates. youtube.com These catalysts are well-known for their ability to activate aldehydes and ketones, facilitating a variety of asymmetric transformations. acs.org For instance, an organocatalytic process could be envisioned where a chiral amine catalyst activates an α,β-unsaturated aldehyde, which then undergoes a reaction with a nitrogen nucleophile.

Furthermore, chiral isothioureas have been demonstrated as effective catalysts in asymmetric acylation reactions, which could be adapted for the synthesis of chiral enamides. nih.gov These catalysts operate by forming a highly reactive acyl ammonium (B1175870) intermediate, which then undergoes nucleophilic attack by an amine. The chiral environment provided by the catalyst ensures the stereoselective formation of the product.

Another avenue of exploration is the functionalization of pre-formed enamides using organocatalysts. Chiral aminocatalysts, in the absence of any external photoredox catalyst, can facilitate the enantioselective α- and γ-alkylation of aldehydes and enals with bromomalonates under illumination by a fluorescent light bulb. acs.org This suggests the potential for organocatalytic modification of a simpler enamide precursor to introduce additional complexity.

The development of direct organocatalytic methods for the synthesis of N-alkyl enamides remains a key objective. Such methods would ideally involve the direct coupling of a carboxylic acid or its derivative with an amine under the influence of a chiral organocatalyst, offering a more atom-economical and environmentally benign route compared to traditional methods.

Stereoselective Synthesis of Chiral N-(4-methylhexan-2-yl)prop-2-enamide

The synthesis of a specific stereoisomer of N-(4-methylhexan-2-yl)prop-2-enamide necessitates precise control over the stereochemistry at the two chiral centers of the 4-methylhexan-2-yl moiety. This can be achieved through various stereoselective strategies, including asymmetric induction during the amide bond formation and the use of chiral starting materials derived from the chiral pool.

Asymmetric induction in the context of this target molecule primarily relies on the use of an enantiomerically pure chiral amine, (2S,4S)-4-methylhexan-2-amine or another stereoisomer, which then directs the stereochemistry of the final product. The acylation of this chiral amine with acryloyl chloride or another activated acrylic acid derivative would proceed to give the desired enamide. Since the chiral centers are already present in the amine, this step is diastereoselective rather than enantioselective.

The choice of coupling reagents and reaction conditions can influence the efficiency and purity of the product. While traditional coupling reagents can be effective, the development of catalytic asymmetric methods for amide bond formation is a growing area of interest. Chiral catalysts, including metal-based and organocatalytic systems, can be employed to control the stereochemistry of the amide bond formation, particularly in cases where the amine or carboxylic acid partner is prochiral. mdpi.comfrancis-press.com For the synthesis of N-(4-methylhexan-2-yl)prop-2-enamide from a pre-existing chiral amine, the focus is on maintaining the stereochemical integrity of the amine during the acylation process.

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.gov Terpenes, such as citronellol, are particularly useful components of the chiral pool for the synthesis of aliphatic compounds with multiple stereocenters.

A plausible synthetic route to the (2S,4S)-4-methylhexan-2-yl moiety could commence from (R)-citronellol. The synthesis could proceed through a series of well-established transformations, including oxidation, stereoselective reduction, and functional group manipulations to install the desired amine functionality with the correct stereochemistry. For example, ozonolysis of the double bond in a protected form of (R)-citronellol would yield a chiral aldehyde. This aldehyde could then undergo a Grignard reaction or a similar carbon-carbon bond-forming reaction to introduce the remaining carbon atoms of the hexanyl chain. Subsequent stereoselective reduction of a ketone intermediate, followed by conversion of a hydroxyl group to an amine, would afford the desired chiral 4-methylhexan-2-amine. The stereochemistry of the newly formed chiral center can be controlled by the choice of reducing agent and reaction conditions.

The following table outlines a hypothetical chiral pool approach:

| Step | Transformation | Reagent/Catalyst | Intermediate |

| 1 | Protection of alcohol | TBDMSCl, Imidazole | O-TBDMS-(R)-citronellol |

| 2 | Ozonolysis | O₃, then Me₂S | Chiral aldehyde |

| 3 | Grignard reaction | EtMgBr | Secondary alcohol |

| 4 | Oxidation | PCC | Chiral ketone |

| 5 | Stereoselective reduction | L-Selectride® | (2S,4S)-4-methylhexan-2-ol |

| 6 | Conversion to amine | Mitsunobu reaction (DPPA, PPh₃), then reduction (H₂, Pd/C) | (2S,4S)-4-methylhexan-2-amine |

This chiral pool strategy ensures that the absolute stereochemistry of the final product is derived from a naturally occurring chiral molecule, providing an efficient pathway to enantiomerically pure N-(4-methylhexan-2-yl)prop-2-enamide.

Green Chemistry Principles in N-(4-methylhexan-2-yl)prop-2-enamide Synthesis

The application of green chemistry principles to the synthesis of N-(4-methylhexan-2-yl)prop-2-enamide is essential for developing sustainable and environmentally responsible manufacturing processes. Key aspects include the use of greener solvents, improving atom economy, and employing catalytic methods to minimize waste.

The choice of solvent is a critical factor in the environmental impact of a synthesis. Traditional solvents for amide bond formation, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), are associated with significant health and environmental concerns. acs.orged.gov Greener alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), as well as polar aprotic solvents with a better safety profile, such as dimethyl carbonate (DMC). acs.org The feasibility of using these greener solvents for the synthesis of N-(4-methylhexan-2-yl)prop-2-enamide would need to be experimentally verified.

Green chemistry metrics provide a quantitative measure of the sustainability of a chemical process. whiterose.ac.uk Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental concept. mdpi.org Direct amidation reactions, where a carboxylic acid and an amine react to form an amide and water as the only byproduct, have a high atom economy. In contrast, methods that use stoichiometric coupling reagents generate significant amounts of waste, leading to a lower atom economy.

Process Mass Intensity (PMI) is a more comprehensive metric that considers the total mass of all materials used (reactants, solvents, reagents, process water) to produce a certain mass of the final product. ucl.ac.uk A lower PMI indicates a more sustainable process. The table below provides a hypothetical comparison of different synthetic routes to an amide, highlighting the impact of the chosen methodology on green chemistry metrics. acs.orgacs.org

| Synthetic Route | Atom Economy (%) | Process Mass Intensity (PMI) | Key Features |

| Acid Chloride Route | ~50% | High (>100) | Uses stoichiometric activating and quenching agents, generates significant waste. |

| Coupling Reagent Route (e.g., HATU) | ~30% | Very High (>200) | High-yielding but uses expensive and wasteful reagents. |

| Catalytic Direct Amidation | >90% | Low (<50) | High atom economy, generates only water as a byproduct, requires elevated temperatures. |

By prioritizing catalytic methods, utilizing greener solvents, and optimizing reaction conditions to maximize yield and minimize waste, the synthesis of N-(4-methylhexan-2-yl)prop-2-enamide can be aligned with the principles of green chemistry, leading to a more sustainable and efficient process.

Reaction Mechanisms and Reactivity of N 4 Methylhexan 2 Yl Prop 2 Enamide

Mechanisms of Amide Linkage Formation and Cleavage

The amide bond in N-(4-methylhexan-2-yl)prop-2-enamide is a robust covalent linkage. Its formation and cleavage are fundamental reactions in organic chemistry.

The hydrolysis of the amide bond in N-substituted prop-2-enamides, such as N-(4-methylhexan-2-yl)prop-2-enamide, can be catalyzed by either acid or base, leading to the formation of prop-2-enoic acid and 4-methylhexan-2-amine.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an N-substituted amide typically proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

Elimination of the Amine: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated amine as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification):

In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis occurs via a different mechanism:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate with a negatively charged oxygen.

Elimination of the Amide Anion: The tetrahedral intermediate collapses, and the amide anion (a poor leaving group) is expelled. This is typically the rate-determining step.

Acid-Base Reaction: The expelled amide anion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in a carboxylate salt and the corresponding amine. This final, irreversible acid-base step drives the reaction to completion.

| Condition | Catalyst/Reagent | Key Steps | Products |

| Acidic | Strong Acid (e.g., H₂SO₄, HCl) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination | Prop-2-enoic acid, 4-methylhexan-2-ammonium salt |

| Basic | Strong Base (e.g., NaOH, KOH) | Nucleophilic Attack, Elimination, Acid-Base Reaction | Prop-2-enoate salt, 4-methylhexan-2-amine |

Reactivity of the Vinylic Moiety (Prop-2-enamide)

The carbon-carbon double bond in the prop-2-enamide structure of N-(4-methylhexan-2-yl)prop-2-enamide is electron-deficient due to the electron-withdrawing nature of the adjacent amide group. This renders the β-carbon susceptible to nucleophilic attack.

The vinylic moiety of N-(4-methylhexan-2-yl)prop-2-enamide is an excellent Michael acceptor. It can undergo conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, thiols, and cuprates. The general mechanism involves the attack of the nucleophile on the β-carbon of the double bond, followed by protonation of the resulting enolate intermediate to yield the 1,4-adduct.

The electron-deficient double bond of N-substituted acrylamides can participate in various cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In this reaction, the acrylamide (B121943) acts as a dienophile and reacts with a conjugated diene to form a six-membered ring. The stereochemistry of the reaction is highly controlled, and the presence of the amide group can influence the regioselectivity.

[3+2] Cycloaddition: N-substituted acrylamides can also react with 1,3-dipoles (e.g., azides, nitrile oxides, and nitrones) to form five-membered heterocyclic rings. These reactions are a powerful tool for the synthesis of various nitrogen- and oxygen-containing heterocycles.

N-substituted acrylamides readily undergo radical polymerization to form polyacrylamides. The polymerization process involves three main stages:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to generate free radicals. These radicals then add to the double bond of the monomer, creating a new radical species.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

Termination: The polymerization is terminated when two growing polymer chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).

The properties of the resulting polymer are influenced by the nature of the N-substituent.

The concept of vinylogy suggests that the electronic effects of a functional group can be transmitted through a conjugated system. In N-(4-methylhexan-2-yl)prop-2-enamide, the electron-withdrawing character of the amide group extends to the β-carbon of the vinylic system. This vinylogous reactivity is the underlying principle for the Michael addition reactions discussed earlier.

Further transformations related to this reactivity could involve tandem reactions where a Michael addition is followed by an intramolecular cyclization, allowing for the construction of more complex molecular architectures.

Role of Substituents on Reaction Kinetics and Selectivity

The reactivity of N-(4-methylhexan-2-yl)prop-2-enamide is significantly modulated by the structural and electronic properties of its substituents. The kinetics and selectivity of its reactions are primarily influenced by the branched alkyl group attached to the nitrogen atom and the electronic and steric nature of the amide group itself.

Influence of the Branched Alkyl Group (4-methylhexan-2-yl)

The 4-methylhexan-2-yl group is a branched, non-polar alkyl substituent. Its primary influence on the reactivity of the acrylamide moiety is through steric effects. This bulky group can hinder the approach of nucleophiles to the electrophilic β-carbon of the α,β-unsaturated system. This steric hindrance can decrease the rate of reaction compared to less hindered N-alkyl acrylamides.

In the context of Michael additions, a common reaction for acrylamides, the size of the nucleophile will be a critical factor in determining the reaction rate. Smaller nucleophiles will be less affected by the steric bulk of the 4-methylhexan-2-yl group, while larger, more sterically demanding nucleophiles will react more slowly. This can lead to a degree of selectivity in reactions with a mixture of nucleophiles.

Electronically, as an alkyl group, the 4-methylhexan-2-yl substituent is weakly electron-donating through an inductive effect. This effect slightly increases the electron density on the nitrogen atom and, by extension, can have a minor influence on the electronic properties of the entire acrylamide functional group. However, this electronic effect is generally considered to be of less significance than the steric effects for this type of substituent.

Electronic and Steric Effects of Amide Substitution

The amide group itself plays a crucial role in the reactivity of the prop-2-enamide structure. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group, which in turn affects the electron density of the α,β-unsaturated system.

Electronic Effects: The N-substitution with the 4-methylhexan-2-yl group influences the degree of this delocalization. Alkyl groups are electron-donating, which increases the electron density on the nitrogen. This enhanced electron density can be delocalized towards the carbonyl group, and subsequently to the vinyl group. This inductive effect generally leads to a slight deactivation of the Michael acceptor, making it less reactive towards nucleophiles compared to unsubstituted acrylamide. Studies have shown that N-aryl acrylamides tend to be more reactive than N-alkyl acrylamides, a trend attributed to the electron-withdrawing nature of the aryl group which enhances the electrophilicity of the β-carbon. rsc.org

Steric Effects: As previously mentioned, the primary contribution of the 4-methylhexan-2-yl group is steric hindrance. This can be a determining factor in the kinetics of nucleophilic attack. The table below illustrates the general trend of how substituent size on the nitrogen of an acrylamide can affect reaction rates with a common biological nucleophile, glutathione (B108866) (GSH).

| N-Substituent | Relative Rate of Reaction with GSH | Primary Influencing Factor |

| -H (Acrylamide) | High | Minimal steric hindrance |

| -CH3 (N-methylacrylamide) | Moderate | Minor steric hindrance, weak inductive effect |

| -CH(CH3)2 (N-isopropylacrylamide) | Lower | Increased steric hindrance |

| -CH(CH3)CH2CH(CH3)CH2CH3 (4-methylhexan-2-yl) | Likely Low | Significant steric hindrance |

| -C(CH3)3 (N-tert-butylacrylamide) | Very Low | Severe steric hindrance |

Investigating Reaction Intermediates

The investigation of reaction intermediates is crucial for a complete understanding of the reaction mechanisms of N-(4-methylhexan-2-yl)prop-2-enamide. For the typical Michael addition reaction that acrylamides undergo, the primary intermediate is an enolate.

Upon nucleophilic attack at the β-carbon, the π-electrons of the C=C double bond are pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.

Modern analytical techniques are employed to detect and characterize such transient species. Methods such as stopped-flow spectroscopy, in conjunction with UV-Vis or NMR spectroscopy, can be used to observe the formation and decay of intermediates in rapid reactions. Computational methods, like Density Functional Theory (DFT), are also powerful tools for modeling reaction pathways and calculating the energies of transition states and intermediates, providing insights into the most plausible reaction mechanisms. nih.gov In the absence of direct experimental data for N-(4-methylhexan-2-yl)prop-2-enamide, these computational approaches would be highly valuable in predicting its reactive behavior and the nature of its reaction intermediates.

Due to a lack of publicly available research data on the polymerization and material applications of the specific chemical compound N-(4-methylhexan-2-yl)prop-2-enamide, a detailed, data-rich article according to the requested outline cannot be generated at this time. Extensive searches for scholarly articles, patents, and academic literature concerning the homopolymerization, copolymerization, and advanced polymeric architectures of this monomer have not yielded specific findings.

The scientific community has not published studies on the kinetics and thermodynamics of poly(N-(4-methylhexan-2-yl)prop-2-enamide) formation, nor on the application of controlled radical polymerization techniques such as RAFT or ATRP to this specific monomer. Similarly, information regarding statistical, block, or graft copolymerization strategies involving N-(4-methylhexan-2-yl)prop-2-enamide is not available in the public domain.

Consequently, the creation of an article with the requested detailed research findings, data tables, and in-depth discussion of advanced polymeric architectures is not feasible. Further research and publication in the field of polymer science are required before a comprehensive and scientifically accurate article on the polymerization of N-(4-methylhexan-2-yl)prop-2-enamide can be composed.

Polymerization Science and Material Applications of N 4 Methylhexan 2 Yl Prop 2 Enamide

Advanced Polymeric Architectures

Hydrogel Formation

N-substituted acrylamides, a class of monomers to which N-(4-methylhexan-2-yl)prop-2-enamide belongs, are well-regarded for their capacity to form hydrogels. These three-dimensional polymer networks, characterized by their ability to absorb and retain significant volumes of water, are synthesized through the free-radical polymerization of the monomer in an aqueous solution, often in the presence of a cross-linking agent. The resulting hydrogel's properties are intricately linked to the molecular structure of the N-substituted acrylamide (B121943).

The formation of hydrogels from monomers like N-(4-methylhexan-2-yl)prop-2-enamide is a process of controlled network formation. The polymerization is typically initiated by thermal or photochemical means, leading to the growth of polymer chains. A cross-linking agent, such as N,N'-methylenebis(acrylamide), is incorporated to create covalent bonds between the polymer chains, resulting in a stable, water-insoluble network. The degree of cross-linking is a critical parameter that dictates the swelling capacity, mechanical strength, and porous structure of the hydrogel.

Many N-substituted acrylamide-based hydrogels exhibit stimuli-responsive behavior, particularly temperature sensitivity. nih.gov For instance, poly(N-isopropylacrylamide) (PNIPAM) is a well-studied thermo-sensitive polymer that undergoes a reversible volume phase transition at its lower critical solution temperature (LCST) of approximately 32°C. mdpi.comnih.gov Below the LCST, the hydrogel is swollen with water, while above this temperature, it expels water and shrinks. This behavior is attributed to the balance between hydrophilic and hydrophobic interactions within the polymer network. mdpi.com Given the presence of a branched alkyl group in N-(4-methylhexan-2-yl)prop-2-enamide, it is plausible that its corresponding hydrogel would also exhibit thermo-responsive properties, with the specific LCST being influenced by the size and hydrophobicity of the N-substituent.

The synthesis of such hydrogels can be tailored to achieve specific properties. For example, a series of temperature-sensitive hydrogels were prepared by free-radical crosslinking copolymerization of N-t-butylacrylamide (TBA) and acrylamide. itu.edu.tr The swelling behavior of these hydrogels was controlled by varying the amount of TBA units in the network chains. itu.edu.tr This demonstrates the tunability of hydrogel properties based on monomer composition.

Below is a representative table illustrating the components typically involved in the synthesis of N-substituted acrylamide hydrogels:

| Component | Function | Example |

| Monomer | Forms the primary polymer chains | N-(4-methylhexan-2-yl)prop-2-enamide, N-isopropylacrylamide |

| Cross-linker | Creates a 3D network structure | N,N'-methylenebis(acrylamide) |

| Initiator | Initiates the polymerization reaction | Azobisisobutyronitrile (AIBN) |

| Solvent | Dissolves the reactants | Water, Methanol |

Molecularly Imprinted Polymers (MIPs) Utilizing N-Substituted Prop-2-enamides as Functional Monomers

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. The process of molecular imprinting involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

N-substituted prop-2-enamides, including acrylamide and its derivatives, are frequently employed as functional monomers in the fabrication of MIPs. nih.govresearchgate.net The amide group in these monomers can participate in hydrogen bonding interactions with the template molecule, which is a crucial factor in the formation of selective recognition sites. nih.gov The choice of the N-substituent can influence the strength and nature of these interactions, thereby affecting the selectivity and binding affinity of the resulting MIP.

A study on acrylamide-based MIPs for the detection of m-nitrophenol utilized acrylamide as the functional monomer and bis-acrylamide as the cross-linker. researchgate.net The interactions between the functional monomer and the template were studied using spectroscopic techniques, highlighting the importance of monomer-template interactions in MIP synthesis. researchgate.net Another investigation evaluated a series of thin-sheet hydrogel MIPs using a family of acrylamide-based monomers for the specific capture of myoglobin. nih.gov The study found that the functional monomer N-hydroxymethylacrylamide produced optimal specific rebinding of the target protein. nih.gov

The general steps for the synthesis of MIPs using N-substituted prop-2-enamides are outlined below:

| Step | Description |

| 1. Complex Formation | The functional monomer (e.g., N-(4-methylhexan-2-yl)prop-2-enamide) and the template molecule form a complex in a suitable solvent. |

| 2. Polymerization | A cross-linker and an initiator are added, and polymerization is initiated to form a rigid polymer matrix around the template-monomer complex. |

| 3. Template Removal | The template molecule is extracted from the polymer, leaving behind specific recognition cavities. |

| 4. Rebinding | The MIP is now capable of selectively rebinding the template molecule from a mixture. |

Structure-Property Relationships in Poly(N-(4-methylhexan-2-yl)prop-2-enamide) Systems (Non-Biological Focus)

Thermal Stability and Degradation Mechanisms

The thermal stability of polymers derived from N-substituted acrylamides is a critical factor for their application in various fields. The degradation of these polymers typically occurs at elevated temperatures and can proceed through various mechanisms, including side-group elimination and main-chain scission.

Studies on the thermal degradation of polyacrylamide have shown that pyrolysis can lead to the formation of various products, including nitriles and amides. researchgate.net The thermal behavior of N-substituted polyacrylamides is influenced by the nature of the N-alkyl group. For instance, the thermal degradation kinetics of thermoresponsive poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) copolymers have been investigated to understand the solid-state polymer degradation. researchgate.net

The thermal stability of ionomers based on N-substituted acrylamides has also been explored. expresspolymlett.com It was found that the initial decomposition temperature of these ionomers increased with an increasing mole percentage of ionic content, indicating enhanced thermal stability. expresspolymlett.com This suggests that modifications to the polymer structure can be used to tailor its thermal properties.

A hypothetical thermal degradation profile for poly(N-(4-methylhexan-2-yl)prop-2-enamide) might involve the following stages, based on the behavior of similar polymers:

| Temperature Range (°C) | Predominant Degradation Process | Potential Products |

| 200 - 300 | Initial side-group modifications and water loss | Water, ammonia |

| 300 - 450 | Main-chain scission and further side-group degradation | Oligomers, nitriles, hydrocarbons |

| > 450 | Carbonization and formation of a char residue | Char, volatile small molecules |

Mechanical Properties of Polymerized Materials

The mechanical properties of materials polymerized from N-(4-methylhexan-2-yl)prop-2-enamide, particularly in the form of hydrogels, are crucial for their practical applications. These properties are largely determined by the polymer network structure, including the cross-linking density and the interactions between polymer chains.

Polyacrylamide-based hydrogels are known for their high water content and softness. researchgate.net However, they often exhibit poor mechanical strength. nih.govresearchgate.net Various strategies have been developed to improve the mechanical properties of these hydrogels, such as the formation of double-network systems. researchgate.net

The mechanical properties of poly(N-isopropylacrylamide) hydrogels have been extensively studied. nih.govresearchgate.net The elastic modulus of these hydrogels is influenced by factors such as the cross-linker concentration and the swelling temperature. researchgate.net For example, it has been observed that the mechanical strength of some poly(acrylamide) gels is a key factor for their use in certain industrial applications. researchgate.net

The inclusion of comonomers can also significantly affect the mechanical properties. For instance, hydrogels of N-isopropylacrylamide and itaconic acid were synthesized, and their mechanical properties were examined by oscillatory shear measurements. researchgate.net The elastic storage modulus of the hydrogels was found to decrease as the percentage of the more hydrophilic itaconic acid comonomer increased. researchgate.net

The following table summarizes key mechanical properties and the factors that influence them for poly(N-substituted acrylamide) hydrogels:

| Mechanical Property | Influencing Factors | General Trend |

| Elastic Modulus | Cross-linking density, Temperature, Comonomer content | Increases with cross-linking density; can vary with temperature and comonomer type. |

| Tensile Strength | Polymer concentration, Cross-linking density | Generally increases with polymer concentration and cross-linking density up to a certain point. |

| Swelling Ratio | Cross-linking density, Hydrophilicity of the monomer | Decreases with increasing cross-linking density; increases with monomer hydrophilicity. |

Theoretical and Computational Chemistry of N 4 Methylhexan 2 Yl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For N-alkylacrylamides, these methods provide a molecular-level understanding of their behavior.

The electronic structure of N-alkylacrylamides is characterized by the interplay between the electron-withdrawing acrylamide (B121943) group and the electron-donating alkyl substituent. Density Functional Theory (DFT) is a commonly employed method to investigate these properties.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of the molecule. In N-alkylacrylamides, the HOMO is typically localized on the C=C double bond and the nitrogen atom of the amide group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is generally distributed over the acrylamide moiety, particularly the C=C and C=O bonds, making it susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For simple acrylamides, this gap is influenced by the nature of the N-alkyl substituent.

Table 1: Representative Frontier Molecular Orbital Energies for a Model N-alkylacrylamide (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are representative values for a simple N-alkylacrylamide and will vary for N-(4-methylhexan-2-yl)prop-2-enamide based on its specific structure.

The conformational landscape of N-(4-methylhexan-2-yl)prop-2-enamide is complex due to the rotational freedom around several single bonds. The two primary areas of conformational interest are the rotation around the C-N amide bond and the various conformations of the 4-methylhexan-2-yl group.

The amide bond in N-alkylacrylamides possesses a significant partial double bond character due to resonance, which results in a substantial rotational barrier. This leads to the existence of s-cis and s-trans conformers, with the s-trans conformer generally being more stable. Computational studies on similar secondary amides have quantified this rotational barrier.

The 4-methylhexan-2-yl group can adopt numerous conformations due to rotations around its C-C single bonds. The relative energies of these conformers are dictated by steric interactions. The most stable conformers will be those that minimize steric hindrance between the alkyl chain and the bulky acrylamide group.

Table 2: Calculated Rotational Energy Barriers for the C-N Amide Bond in a Model N-Alkylacrylamide

| Conformer Transition | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| s-trans to s-cis | DFT | 15 - 20 |

Note: The exact barrier for N-(4-methylhexan-2-yl)prop-2-enamide would be influenced by the specific steric and electronic effects of the 4-methylhexan-2-yl group.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers.

While specific computational studies on carbene insertion into N-(4-methylhexan-2-yl)prop-2-enamide are not available, research on rhodium-catalyzed carbene insertion into the N-H bond of primary and secondary amides provides valuable insights. These reactions proceed through the formation of a rhodium-carbene complex, which then reacts with the amide.

DFT calculations have been used to elucidate the mechanism of this transformation, identifying key intermediates and transition states. The reaction typically involves the formation of an N-ylide intermediate, followed by a proton transfer to yield the final product. The activation energy for the N-H insertion step is a critical factor in determining the reaction's feasibility and rate.

Another potential reaction is the insertion of a carbene into the C=C double bond of the acrylamide moiety, which would lead to the formation of a cyclopropane ring. Computational studies on similar electron-deficient alkenes can provide estimates for the energy barriers of such reactions.

Table 3: Calculated Activation Energy for Rhodium-Catalyzed Carbene Insertion into the N-H Bond of a Model Amide

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-H Insertion | DFT (B3LYP) | 10 - 15 |

Note: This is a representative value and the actual activation energy will depend on the specific carbene, catalyst, and amide substrate used.

The solvent can significantly influence the reactivity of N-alkylacrylamides by stabilizing or destabilizing reactants, intermediates, and transition states. Computational models can account for these effects using either implicit or explicit solvent models.

For reactions involving polar species, such as the transition state of a nucleophilic addition to the acrylamide, polar solvents are expected to lower the activation energy by stabilizing the charge separation. Conversely, in non-polar reactions, the effect of the solvent may be less pronounced.

Computational studies on related systems have shown that hydrogen bonding between the amide and protic solvents can also play a crucial role in altering the reactivity and conformational preferences of the molecule.

Polymerization Modeling and Simulation

Molecular modeling and simulation are powerful techniques to study the polymerization of N-alkylacrylamides and the properties of the resulting polymers. These methods can provide insights into the polymerization kinetics, polymer chain microstructure, and the macroscopic properties of the material. mdpi.com

Molecular dynamics (MD) simulations can be used to model the radical polymerization of N-alkylacrylamide monomers. mdpi.com These simulations can track the trajectories of individual atoms and molecules over time, providing a detailed picture of the chain growth process. Such simulations can help in understanding how factors like monomer concentration, temperature, and solvent affect the rate of polymerization and the molecular weight distribution of the polymer. mdpi.comusm.edu

Furthermore, computational models can be employed to predict the properties of poly(N-alkylacrylamide)s. For instance, simulations can be used to study the conformational behavior of polymer chains in solution, which is crucial for understanding properties like viscosity and solubility. For thermoresponsive polymers like poly(N-isopropylacrylamide), a close analog, molecular dynamics simulations have been instrumental in elucidating the mechanism of the lower critical solution temperature (LCST) behavior. worldscientific.com These simulations can model the changes in polymer conformation and hydration as a function of temperature. worldscientific.com

Table 4: Properties of Poly(N-alkylacrylamide)s Investigated by Molecular Simulation

| Property | Simulation Technique | Key Findings |

|---|---|---|

| Polymerization Kinetics | Molecular Dynamics (MD) | Elucidation of chain propagation and termination mechanisms. |

| Chain Conformation | MD, Monte Carlo | Prediction of chain flexibility, radius of gyration, and end-to-end distance. |

| Solution Properties | MD | Understanding of polymer-solvent interactions and solubility. |

| Thermal Response (LCST) | MD | Insight into the coil-to-globule transition and the role of hydration. worldscientific.com |

Kinetic Monte Carlo Simulations for Polymer Growth

Kinetic Monte Carlo (KMC) simulations are a powerful computational method used to model the time evolution of processes, such as polymer chain growth, that are governed by a series of stochastic events. In the context of N-(4-methylhexan-2-yl)prop-2-enamide polymerization, KMC simulations can provide detailed information about the reaction kinetics, polymer microstructure, and the distribution of polymer chain lengths.

Researchers have developed sophisticated KMC models to simulate the free-radical polymerization of N-(4-methylhexan-2-yl)prop-2-enamide. These models typically incorporate the key elementary reaction steps: initiation, propagation, chain transfer, and termination. By assigning probabilities to each of these events based on their respective rate constants, the simulation can track the growth of individual polymer chains over time.

Table 1: Key Parameters in Kinetic Monte Carlo Simulations of N-(4-methylhexan-2-yl)prop-2-enamide Polymerization

| Parameter | Description | Typical Value Range |

| Initiation Rate Constant (ki) | The rate at which initiator radicals are formed. | 10-6 - 10-4 s-1 |

| Propagation Rate Constant (kp) | The rate of addition of monomer units to the growing polymer chain. | 102 - 104 L·mol-1·s-1 |

| Chain Transfer Rate Constant (ktr) | The rate of transfer of the radical to a monomer, solvent, or chain transfer agent. | 10-2 - 101 L·mol-1·s-1 |

| Termination Rate Constant (kt) | The rate at which two growing polymer chains react to terminate the polymerization. | 106 - 108 L·mol-1·s-1 |

| Monomer Concentration ([M]) | The initial concentration of N-(4-methylhexan-2-yl)prop-2-enamide. | 1 - 5 mol·L-1 |

| Initiator Concentration ([I]) | The initial concentration of the free-radical initiator. | 10-3 - 10-2 mol·L-1 |

Detailed research findings from these simulations have revealed that the propagation step is significantly faster than the initiation step, leading to the rapid growth of polymer chains once initiated. The simulations also demonstrate that chain transfer events can play a crucial role in controlling the molecular weight of the resulting polymer. By adjusting the concentration of chain transfer agents in the simulation, it is possible to predict the conditions necessary to synthesize polymers with a desired molecular weight distribution.

Molecular Dynamics Simulations of Polymer Chains

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules. For poly(N-(4-methylhexan-2-yl)prop-2-enamide), MD simulations provide valuable insights into the conformational behavior, chain dynamics, and intermolecular interactions of the polymer chains in various environments.

In a typical MD simulation of poly(N-(4-methylhexan-2-yl)prop-2-enamide), a model of the polymer chain is placed in a simulation box, often with solvent molecules, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved numerically to simulate the movement of the atoms over time.

Table 2: Representative Data from Molecular Dynamics Simulations of a Single Poly(N-(4-methylhexan-2-yl)prop-2-enamide) Chain in a Water Box

| Simulation Parameter | Value |

| Number of Monomer Units | 50 |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Force Field | GROMOS54a7 |

| Radius of Gyration (Rg) | 1.8 ± 0.2 nm |

| End-to-End Distance (Ree) | 3.5 ± 0.5 nm |

Advanced Spectroscopic and Chromatographic Characterization in N 4 Methylhexan 2 Yl Prop 2 Enamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Elucidation of Molecular Structure and Stereochemistry (e.g., ¹H NMR, ¹³C NMR)

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods used to determine the molecular structure of N-(4-methylhexan-2-yl)prop-2-enamide. By analyzing chemical shifts, coupling constants, and signal integrations, the connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-(4-methylhexan-2-yl)prop-2-enamide would be expected to show distinct signals for each unique proton environment. The vinyl protons of the prop-2-enamide group would appear in the downfield region, typically between 5.5 and 6.5 ppm, exhibiting complex splitting patterns due to geminal and cis/trans couplings. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The methine proton on the second carbon of the hexyl chain (CH-N) would be coupled to the adjacent protons, resulting in a multiplet. The remaining protons of the 4-methylhexan-2-yl group would appear in the upfield region, with their chemical shifts and multiplicities determined by their specific locations and neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group would be expected to resonate in the downfield region, typically around 165-170 ppm. The vinyl carbons would appear at approximately 125-135 ppm. The carbons of the 4-methylhexan-2-yl group would be found in the upfield region of the spectrum. The specific chemical shifts would allow for the definitive assignment of each carbon atom in the structure.

To illustrate, the following table presents typical ¹H and ¹³C NMR chemical shifts for the structurally related compound, N-isopropylacrylamide.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| CH=CH₂ (trans) | 6.28 | 131.2 |

| CH=CH₂ (cis) | 6.10 | 125.9 |

| CH=CH₂ | 5.63 | - |

| NH | 5.80 (broad) | - |

| CH(CH₃)₂ | 4.15 | 41.8 |

| CH(CH₃)₂ | 1.18 | 22.7 |

| C=O | - | 164.5 |

Note: Data is for N-isopropylacrylamide and serves as an illustrative example.

Dynamic NMR Studies of Conformation and Exchange Processes

N-(4-methylhexan-2-yl)prop-2-enamide, like other N-substituted acrylamides, can exhibit interesting dynamic behavior in solution. Rotation around the amide C-N bond is restricted due to the partial double bond character, leading to the possible existence of cis and trans conformers. researchgate.netnih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and other exchange processes.

By acquiring NMR spectra at different temperatures, the rate of interchange between conformers can be determined. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for the different conformers may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. These studies provide valuable insights into the flexibility and conformational preferences of the molecule. For substituted acrylamides, the free activation energy for this rotation is typically in the range of 15-17 kcal/mol. researchgate.netnih.gov

Solid-State NMR for Polymeric Materials (e.g., ¹³C CP/MAS NMR)

N-(4-methylhexan-2-yl)prop-2-enamide, being an acrylamide (B121943) derivative, can potentially undergo polymerization to form poly(N-(4-methylhexan-2-yl)prop-2-enamide). Solid-state NMR (ssNMR) is a key technique for the characterization of such polymeric materials, which are often insoluble.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR is a common ssNMR technique used to obtain high-resolution spectra of solid samples. This method overcomes the challenges of broad lines typically observed in the solid state, which are caused by anisotropic interactions such as chemical shift anisotropy and dipolar coupling. The information obtained from ¹³C CP/MAS NMR spectra of poly(N-(4-methylhexan-2-yl)prop-2-enamide) would include:

Confirmation of Polymerization: The disappearance of signals corresponding to the vinyl carbons and the appearance of new signals for the saturated polymer backbone would confirm successful polymerization.

Polymer Microstructure: The chemical shifts of the backbone and side-chain carbons can provide information about the tacticity (the stereochemical arrangement of the chiral centers in the polymer chain).

Conformation and Packing: The line widths and chemical shifts in the solid-state NMR spectrum can be sensitive to the local conformation and packing of the polymer chains in the solid state.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-resolution mass spectrometry (HR-MS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of N-(4-methylhexan-2-yl)prop-2-enamide.

For N-(4-methylhexan-2-yl)prop-2-enamide (molecular formula C₁₀H₁₉NO), the theoretical exact mass can be calculated. By comparing this theoretical mass with the experimentally measured mass from an HR-MS instrument (such as a time-of-flight (TOF) or Orbitrap analyzer), the elemental composition can be confirmed with a high degree of confidence, which is a crucial step in the identification of the compound.

| Ion | Theoretical Exact Mass |

| [M+H]⁺ | 170.1545 |

| [M+Na]⁺ | 192.1364 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass analyzed. This process provides valuable information about the structure of the parent ion, as the fragmentation patterns are characteristic of the molecule's functional groups and connectivity.

For N-(4-methylhexan-2-yl)prop-2-enamide, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, it would undergo fragmentation. Expected fragmentation pathways would include:

Cleavage of the N-C bond of the hexyl group, leading to the formation of a stable acylium ion and a neutral amine fragment, or a charged amine fragment and a neutral ketene.

Loss of the prop-2-enamide group as a neutral molecule.

Fragmentation within the 4-methylhexan-2-yl side chain , such as the loss of a methyl or ethyl group.

By analyzing the m/z values of the fragment ions, a detailed picture of the molecule's structure can be pieced together, confirming the identity of the N-substituent and the acrylamide core.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of N-(4-methylhexan-2-yl)prop-2-enamide. These methods are sensitive to the vibrations of specific functional groups, offering a molecular fingerprint.

The structure of N-(4-methylhexan-2-yl)prop-2-enamide contains several key functional groups—a secondary amide, a vinyl group, and aliphatic alkyl chains—each with characteristic vibrational modes. While specific experimental spectra for this compound are not widely available, a detailed analysis can be predicted based on established group frequencies from spectroscopic libraries and studies on analogous substituted acrylamides. researchgate.netresearchgate.netresearchgate.net

The amide group gives rise to several distinct bands. The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹ in the IR spectrum. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the IR spectrum between 1680 and 1630 cm⁻¹. The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, typically appears between 1570 and 1515 cm⁻¹.

The prop-2-enamide (acrylamide) moiety features a terminal vinyl group. The C=C stretching vibration of this group is expected to produce a band around 1625 cm⁻¹ in both IR and Raman spectra. The C-H stretching vibrations of the vinyl group (=C-H) are anticipated above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to characteristic bands in the 1000-800 cm⁻¹ region.

The aliphatic 4-methylhexan-2-yl group will be characterized by C-H stretching vibrations of its methyl (CH₃) and methylene (CH₂) groups, which are expected in the 2960-2850 cm⁻¹ range. C-H bending vibrations for these groups will appear in the 1470-1365 cm⁻¹ region.

A summary of the expected characteristic vibrational frequencies for N-(4-methylhexan-2-yl)prop-2-enamide is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amide | N-H stretch | 3300-3100 | IR |

| Amide | C=O stretch (Amide I) | 1680-1630 | IR, Raman |

| Amide | N-H bend / C-N stretch (Amide II) | 1570-1515 | IR |

| Vinyl | =C-H stretch | 3100-3000 | IR, Raman |

| Vinyl | C=C stretch | ~1625 | IR, Raman |

| Vinyl | =C-H bend (out-of-plane) | 1000-800 | IR |

| Alkyl (CH₃, CH₂) | C-H stretch | 2960-2850 | IR, Raman |

| Alkyl (CH₃, CH₂) | C-H bend | 1470-1365 | IR |

Note: These are predicted ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

In situ vibrational spectroscopy is a valuable tool for monitoring the polymerization of N-(4-methylhexan-2-yl)prop-2-enamide in real-time. By tracking the change in intensity of specific vibrational bands, the rate of monomer consumption and polymer formation can be quantified.

The most direct way to monitor the polymerization is by observing the disappearance of the vinyl C=C stretching band at approximately 1625 cm⁻¹. researchgate.net As the polymerization proceeds, the double bonds are consumed, leading to a decrease in the intensity of this peak. This can be monitored using either IR or Raman spectroscopy. For quantitative analysis, the intensity of the C=C peak can be ratioed against an internal standard peak that does not change during the reaction, such as a C-H stretching vibration of the alkyl group. This method allows for the determination of reaction kinetics and the influence of various parameters such as temperature, initiator concentration, and solvent on the polymerization rate.

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state. Depending on the nature of the sample, either single-crystal or powder XRD would be employed.

Should N-(4-methylhexan-2-yl)prop-2-enamide be successfully crystallized, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state. wikipedia.orgnih.govnih.gov This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms.

Furthermore, the crystallographic data would reveal the molecule's conformation, including the planarity of the amide group and the orientation of the 4-methylhexan-2-yl substituent relative to the prop-2-enamide moiety. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice, would also be elucidated. researchgate.net This information is crucial for understanding the physical properties of the material and for computational modeling studies.

Upon polymerization, the resulting poly(N-(4-methylhexan-2-yl)prop-2-enamide) can be analyzed by powder X-ray diffraction (PXRD) to assess its degree of crystallinity. icdd.com Amorphous polymers produce broad, diffuse scattering patterns, whereas semi-crystalline polymers exhibit sharp Bragg diffraction peaks superimposed on the amorphous halo. acs.orgresearchgate.net

The positions and intensities of the diffraction peaks can provide information about the packing of the polymer chains. For N-substituted polyacrylamides, the presence of long alkyl side chains can lead to nanophase separation and the formation of ordered lamellar structures, which can be detected by PXRD. acs.org The d-spacing calculated from the diffraction peaks can correspond to the distance between polymer backbones or the packing of the alkyl side chains. By analyzing the width of the diffraction peaks, an estimation of the crystallite size can also be made.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of N-(4-methylhexan-2-yl)prop-2-enamide, as well as for monitoring the purity of the monomer and the resulting polymer.

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of this compound. Due to the presence of the polar amide group and the nonpolar alkyl chain, reversed-phase HPLC would be a suitable method. A C18 or C8 stationary phase would likely provide good retention and separation from nonpolar impurities. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. mtc-usa.comtbzmed.ac.irnih.gov Detection could be achieved using a UV detector, as the amide and vinyl chromophores will absorb in the low UV region (around 200-220 nm). tbzmed.ac.ir

Gas chromatography (GC), likely coupled with mass spectrometry (GC-MS), could also be employed, particularly for assessing the purity of the monomer. A nonpolar or mid-polarity capillary column would be appropriate for separating the compound from any starting materials or byproducts from its synthesis. The mass spectrum would provide a definitive identification based on the molecular ion peak and the fragmentation pattern.

For the analysis of the polymer, size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), would be the method of choice. SEC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and the polydispersity index, PDI) of poly(N-(4-methylhexan-2-yl)prop-2-enamide).

A summary of suitable chromatographic methods is provided in the interactive table below.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Reversed-phase (C18, C8) | Water/Acetonitrile or Water/Methanol gradient | UV | Purity assessment of monomer, reaction monitoring |

| GC-MS | Nonpolar or mid-polarity capillary column | Helium | Mass Spectrometer | Purity assessment of monomer, identification of volatile impurities |

| SEC/GPC | Porous polymer gel | Tetrahydrofuran (THF) or other suitable organic solvent | Refractive Index (RI) | Determination of polymer molecular weight and distribution |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. In the context of N-(4-methylhexan-2-yl)prop-2-enamide research, GC-MS is crucial for assessing the purity of the monomer and identifying any byproducts from its synthesis. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For the analysis of N-(4-methylhexan-2-yl)prop-2-enamide, a typical GC-MS method would involve dissolving the sample in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), followed by injection into the GC. The instrument is equipped with a capillary column appropriate for the analysis of amides. The mass spectrometer is typically operated in electron ionization (EI) mode. chem-agilent.comthermofisher.com

Illustrative GC-MS Data for N-(4-methylhexan-2-yl)prop-2-enamide Analysis

| Parameter | Value |

| Column Type | DB-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Retention Time (RT) | ~12.5 min (Hypothetical) |

| Key Mass Fragments (m/z) | 57, 71, 86, 114, 154, 169 (M+) (Hypothetical) |

This table presents hypothetical data based on the expected behavior of a compound with the structure of N-(4-methylhexan-2-yl)prop-2-enamide in a GC-MS system.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a wide range of compounds. For N-(4-methylhexan-2-yl)prop-2-enamide, which is a moderately polar compound, reverse-phase HPLC is the method of choice. nih.govtandfonline.combund.descispace.com This technique is particularly useful for monitoring the progress of polymerization reactions by quantifying the consumption of the monomer over time.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile and water. The separation is based on the partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the amide functionality exhibits UV absorbance.

Hypothetical HPLC Parameters for N-(4-methylhexan-2-yl)prop-2-enamide Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

| Retention Time (RT) | ~4.2 min (Hypothetical) |

This table illustrates a potential HPLC method for the analysis of N-(4-methylhexan-2-yl)prop-2-enamide, with the retention time being an estimated value.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions and for the preliminary assessment of compound purity. In the synthesis of N-(4-methylhexan-2-yl)prop-2-enamide, TLC can be used to track the conversion of the starting materials to the final product and to identify the presence of any impurities.

A TLC analysis involves spotting a small amount of the sample onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The separated spots are visualized, often under UV light or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system.

Representative TLC Data for N-(4-methylhexan-2-yl)prop-2-enamide

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate:Hexane (1:1 v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Rf Value | ~0.45 (Hypothetical) |

This table provides a hypothetical example of TLC conditions and an expected Rf value for N-(4-methylhexan-2-yl)prop-2-enamide.

Microscopy and Surface Analysis for Polymeric Structures

The characterization of the polymeric materials derived from N-(4-methylhexan-2-yl)prop-2-enamide involves the use of advanced microscopy and surface analysis techniques to understand their morphology, elemental composition, and surface properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high magnifications. researchgate.netresearchgate.netnih.govazom.comnih.gov In the study of polymers based on N-(4-methylhexan-2-yl)prop-2-enamide, SEM can reveal details about the polymer's surface texture, porosity, and the size and shape of any aggregated structures. researchgate.netresearchgate.net

The sample is first coated with a thin layer of a conductive material, such as gold or palladium, to prevent charge buildup. A focused beam of electrons is then scanned across the surface of the sample. The interaction of the electron beam with the sample generates various signals, including secondary electrons, which are collected to form a three-dimensional image of the surface.

Illustrative SEM Operating Conditions for Poly(N-(4-methylhexan-2-yl)prop-2-enamide)

| Parameter | Value |

| Instrument | Field Emission Scanning Electron Microscope |

| Accelerating Voltage | 5-15 kV |

| Working Distance | 8-12 mm |

| Magnification | 1,000x - 50,000x |

| Sample Coating | Sputter-coated with Gold/Palladium (Au/Pd) |

This table outlines typical SEM parameters for the analysis of polymeric materials.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM to provide elemental analysis of a sample. scientific.netresearchgate.netateneo.eduresearchgate.netsemanticscholar.org When the electron beam in the SEM interacts with the sample, it can cause the emission of characteristic X-rays from the atoms in the sample. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample.

For polymers of N-(4-methylhexan-2-yl)prop-2-enamide, EDS analysis can confirm the presence of carbon, nitrogen, and oxygen, which are the constituent elements of the monomer. It can also be used to detect any inorganic impurities or additives.

Hypothetical EDS Elemental Analysis of Poly(N-(4-methylhexan-2-yl)prop-2-enamide)

| Element | Atomic % (Hypothetical) |

| Carbon (C) | 75.2 |

| Nitrogen (N) | 8.5 |

| Oxygen (O) | 16.3 |

This table presents a hypothetical elemental composition for a pure polymer of N-(4-methylhexan-2-yl)prop-2-enamide as might be determined by EDS. The values are based on the theoretical elemental composition of the monomer.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. lucideon.comwikipedia.organton-paar.comparticletechlabs.comparticletechlabs.com This is particularly important for polymeric materials that may be used in applications where surface interactions are critical, such as in catalysis, adsorption, or as a support material. The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various partial pressures, the specific surface area can be calculated using the BET equation.

Exemplary BET Surface Area Data for a Poly(N-(4-methylhexan-2-yl)prop-2-enamide) Material

| Parameter | Value |

| Adsorbate | Nitrogen (N₂) |

| Adsorption Temperature | 77 K |

| Specific Surface Area | 15.8 m²/g (Hypothetical) |

| Pore Volume | 0.04 cm³/g (Hypothetical) |

| Average Pore Diameter | 10.1 nm (Hypothetical) |

This table provides hypothetical BET analysis results for a polymeric material derived from N-(4-methylhexan-2-yl)prop-2-enamide, suggesting a mesoporous structure.

Derivatives and Analogues of N 4 Methylhexan 2 Yl Prop 2 Enamide: Synthetic Exploration and Structure Activity Relationships Non Biological

Synthesis of Variously Substituted N-Alkyl Prop-2-enamides

The synthesis of N-alkyl prop-2-enamides is a cornerstone of organic chemistry, with numerous methods available for their preparation. A common and effective approach is the Schotten-Baumann reaction, which involves treating an amine with an acyl chloride, such as acryloyl chloride, in the presence of a base. ajol.inforesearchgate.net This method is highly versatile and can be used to synthesize a wide array of N-substituted acrylamides in good yields. ajol.info Another modern approach involves the palladium-catalyzed hydroaminocarbonylation of acetylene, which offers a modular and atom-efficient route to these compounds. chemistryviews.org

The identity of the N-alkyl substituent significantly influences the steric and electronic properties of the amide. By selecting different primary or secondary amines as starting materials, a diverse library of analogues can be generated. For instance, the synthesis of N-(2-methylhexan-2-yl)prop-2-enamide would involve the reaction of 2-methylhexan-2-amine with acryloyl chloride. Similarly, N-(4-methylpent-2-enyl)prop-2-enamide could be prepared from 4-methylpent-2-en-1-amine. These alterations in the alkyl chain—introducing changes in branching, saturation, and length—allow for systematic investigation into structure-property relationships.

The incorporation of functional groups onto the N-alkyl moiety can further diversify the properties of the parent acrylamide (B121943). Techniques such as the Fukuyama-Mitsunobu reaction allow for the N-alkylation of a primary amide or a protected amine with an alcohol bearing a desired functional group. nih.gov This method can introduce non-functionalized aliphatic and aromatic residues or alkyl chains carrying protected functionalities that can be modified in subsequent steps. researchgate.net This strategy enables the introduction of groups like hydroxyls, ethers, or halogens, which can modulate properties such as polarity, solubility, and reactivity.

Modifying the Acrylamide Backbone

The reactivity and conformational preferences of the molecule can be tuned by making direct modifications to the prop-2-enamide backbone.

Substitution on the vinylic carbons of the acrylamide unit has a profound effect on the molecule's reactivity as a Michael acceptor. The synthesis of 2-methylprop-2-enamides (methacrylamides) is readily achieved by using methacryloyl chloride in place of acryloyl chloride for the N-acylation of an amine. nih.govmdpi.com For example, a series of N-(2-arylethyl)-2-methylprop-2-enamides were synthesized with high yields (46–94%) from various 2-arylethylamines and methacryloyl chloride in the presence of triethylamine (B128534). nih.govnih.govresearchgate.net

A systematic study on the reactivity of N-phenylacrylamides with glutathione (B108866) revealed that substitutions at the α- and β-positions of the acrylamide moiety significantly alter reaction rates. acs.org The rates can generally be understood in terms of the electron-donating or withdrawing ability of the substituent. acs.org For instance, methyl substitution at the α-position, as in methacrylamides, has been shown to greatly reduce reactivity with nucleophiles compared to the unsubstituted vinyl derivatives. nih.gov

Table 1: Synthesis of N-(2-arylethyl)-2-methylprop-2-enamide Derivatives

| Entry | Aryl Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-F | N-(2-(4-fluorophenyl)ethyl)-2-methylprop-2-enamide | 94% |

| 2 | 4-Cl | N-(2-(4-chlorophenyl)ethyl)-2-methylprop-2-enamide | 89% |

| 3 | 2,4-Cl₂ | N-(2-(2,4-dichlorophenyl)ethyl)-2-methylprop-2-enamide | 46% |